Toloconium metilsulfate

Übersicht

Beschreibung

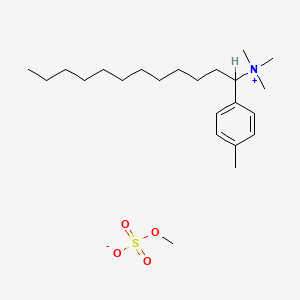

Toloconium metilsulfate: is a chemical compound with the molecular formula C23H43NO4S . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is also recognized by its IUPAC name, trimethyl [1-(4-methylphenyl)dodecyl]azanium methyl sulfate .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Toloconiummetilsulfat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen die entsprechenden Vorläufer beteiligt sind. Die Synthese beinhaltet typischerweise die Reaktion von 1-(4-Methylphenyl)dodecylamin mit Methylsulfat unter kontrollierten Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Methanol oder Ethanol durchgeführt und erfordert eine sorgfältige Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Toloconiummetilsulfat großtechnische chemische Reaktoren, in denen die Reaktanten gemischt und auf die erforderliche Temperatur erhitzt werden. Das Reaktionsgemisch wird dann durch Verfahren wie Destillation und Kristallisation gereinigt, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Toloconiummetilsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden übliche Oxidationsmittel wie oder verwendet.

Reduktion: Es werden Reduktionsmittel wie oder eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäuren oder Ketone ergeben, während die Reduktion Amine oder Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Toloconiummetilsulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antimykotischer Eigenschaften.

Medizin: Es wird weiterhin geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung von Infektionen.

Industrie: Toloconiummetilsulfat wird bei der Herstellung verschiedener industrieller Chemikalien und als Zusatzstoff in bestimmten Produktionsprozessen verwendet

Wirkmechanismus

Der genaue Wirkmechanismus von Toloconiummetilsulfat ist nicht vollständig geklärt. Es wird angenommen, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen in biologischen Systemen interagiert. Die Verbindung kann ihre Wirkungen ausüben, indem sie an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen aufzuklären .

Wirkmechanismus

The exact mechanism of action of toloconium metilsulfate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Toloconiummetilsulfat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Benzalkoniumchlorid: Eine quaternäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.

Cetylpyridiniumchlorid: Eine weitere quaternäre Ammoniumverbindung, die in verschiedenen antiseptischen Formulierungen verwendet wird.

Einzigartigkeit: Toloconiummetilsulfat ist aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins der Methylsulfat -Gruppe einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

Toloconium metilsulfate (CAS Number: 552-92-1) is a quaternary ammonium compound known for its diverse applications in biological and chemical research. Its molecular formula is , and it is recognized for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that it may disrupt microbial cell membranes, leading to cell lysis and death.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These findings suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as a therapeutic agent in treating infections caused by resistant strains .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with lipid bilayers of microbial membranes, leading to increased permeability and eventual cell death. This interaction may involve:

- Membrane Disruption: The quaternary ammonium structure allows the compound to insert itself into lipid membranes.

- Protein Denaturation: It may also denature proteins within the microbial cells, disrupting essential cellular functions .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Wound Infections:

- A study involving patients with chronic wounds demonstrated that topical application of this compound resulted in a significant reduction in microbial load and improved healing rates compared to standard antiseptics.

-

Fungal Infections:

- In vitro studies showed that this compound effectively inhibited the growth of Candida species, suggesting potential use in treating candidiasis.

- Biofilm Disruption:

Comparison with Similar Compounds

This compound can be compared to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride, which are also known for their antimicrobial properties.

| Compound | Chemical Structure | Primary Use | Antimicrobial Activity |

|---|---|---|---|

| This compound | Quaternary ammonium with methyl sulfate group | Antiseptic | High |

| Benzalkonium chloride | Quaternary ammonium | Disinfectant | Moderate |

| Cetylpyridinium chloride | Quaternary ammonium | Antiseptic mouthwash | High |

This compound stands out due to its unique methyl sulfate group, which enhances its solubility and activity against a broader spectrum of pathogens .

Eigenschaften

IUPAC Name |

methyl sulfate;trimethyl-[1-(4-methylphenyl)dodecyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.CH4O4S/c1-6-7-8-9-10-11-12-13-14-15-22(23(3,4)5)21-18-16-20(2)17-19-21;1-5-6(2,3)4/h16-19,22H,6-15H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIULPORFWIVEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C1=CC=C(C=C1)C)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970529 | |

| Record name | N,N,N-Trimethyl-1-(4-methylphenyl)dodecan-1-aminium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-92-1 | |

| Record name | Benzenemethanaminium, N,N,N,4-tetramethyl-α-undecyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toloconium metilsulfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-1-(4-methylphenyl)dodecan-1-aminium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toloconium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLOCONIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERT0485MCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.